molecular formula C10H11N5O2 B3858655 4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3858655
M. Wt: 233.23 g/mol
InChI Key: FTQOOUSCHVXMKQ-UHFFFAOYSA-N
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Description

4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-(benzyloxy)phenyl)butanamide
  • N-(4-(benzyloxy)benzyl)-4-aminoquinolines
  • 4-amino-N-(4-carbamoylphenyl)benzamide

Uniqueness

4-amino-N’-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N'-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-9(8-10(12)15-17-13-8)14-16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQOOUSCHVXMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide
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4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-(benzyloxy)-1,2,5-oxadiazole-3-carboximidamide

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